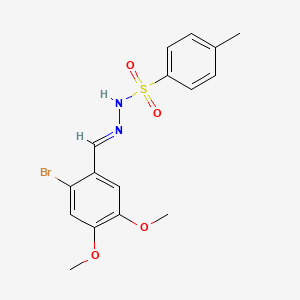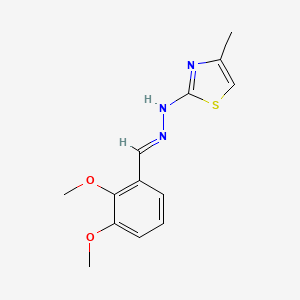![molecular formula C17H17N3O6 B3916607 N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916607.png)
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide
Descripción general
Descripción
N-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNQ is a redox-active quinone that has been shown to generate reactive oxygen species (ROS) and induce oxidative stress in cells.
Mecanismo De Acción
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide generates ROS by accepting electrons from cellular electron donors such as NADPH or FADH2. The resulting ROS can then react with cellular macromolecules such as proteins, lipids, and DNA, leading to oxidative damage. N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to induce oxidative stress in a variety of cell types, including endothelial cells, smooth muscle cells, and macrophages.
Biochemical and Physiological Effects:
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide-induced oxidative stress can lead to a variety of biochemical and physiological effects. It has been shown to activate the MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has also been shown to induce apoptosis in cells through the activation of caspase-3 and -9. In addition, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to impair mitochondrial function, leading to decreased ATP production and increased production of ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It induces oxidative stress in a dose-dependent manner, allowing for precise control over the level of oxidative stress induced. However, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has several limitations as well. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions. In addition, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide-induced oxidative stress may not accurately reflect the oxidative stress that occurs in vivo.
Direcciones Futuras
There are several future directions for research on N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide. One area of interest is the development of N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide analogs that can induce oxidative stress in a more selective manner. Another area of interest is the use of N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide in animal models to study the effects of oxidative stress on disease development and progression. Additionally, the use of N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide in combination with other compounds may provide insights into the complex interactions between oxidative stress and cellular signaling pathways.
Aplicaciones Científicas De Investigación
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has been used extensively in scientific research as a tool to induce oxidative stress in cells. It has been shown to activate the NADPH oxidase system, which generates ROS and induces oxidative stress. N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has also been used to study the effects of oxidative stress on cellular signaling pathways, including the MAPK and NF-κB pathways.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-24-14-8-3-11(9-15(14)25-2)10-16(21)26-19-17(18)12-4-6-13(7-5-12)20(22)23/h3-9H,10H2,1-2H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBWYRHTNVKVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate](/img/structure/B3916546.png)
![methyl 1-(2-methoxyethyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916554.png)
![6-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3916559.png)


![3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916573.png)
![3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3916576.png)
![ethyl [(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3916580.png)
![N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B3916583.png)

![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B3916592.png)
![4-(2-methoxy-4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3916600.png)
![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide]](/img/structure/B3916635.png)